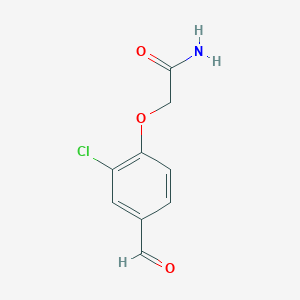
2-(2-Chloro-4-formylphenoxy)acetamide
Übersicht
Beschreibung
“2-(2-Chloro-4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C9H8ClNO3 . It has a molecular weight of 213.62 .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-formylphenoxy)acetamide” is 1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) . This indicates that the compound contains a chlorinated aromatic ring attached to an acetamide group via an ether linkage .
Physical And Chemical Properties Analysis
“2-(2-Chloro-4-formylphenoxy)acetamide” is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
2-(2-Chloro-4-formylphenoxy)acetamide has been explored for its potential in the synthesis of novel phenoxyacetamide derivatives with insecticidal properties. A study demonstrated the synthesis of these derivatives through interaction with various compounds, resulting in acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. These compounds, when tested against the cotton leafworm Spodoptera littoralis, showed promising insecticidal efficacy, highlighting the potential of 2-(2-Chloro-4-formylphenoxy)acetamide as a precursor in developing insecticides (Rashid et al., 2021).
Antimicrobial Activity
The chemical has been utilized in the synthesis of novel imines and thiazolidinones with potential antimicrobial activities. These compounds were synthesized from derivatives of 2-(2-Chloro-4-formylphenoxy)acetamide and tested for their antibacterial and antifungal properties, showcasing its utility in the development of new antimicrobial agents (Fuloria et al., 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has indicated that derivatives of 2-(2-Chloro-4-formylphenoxy)acetamide possess anticancer, anti-inflammatory, and analgesic activities. A study focused on the development of new chemical entities with these properties, revealing that compounds containing halogens on the aromatic ring, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showed significant potential in these areas. This suggests the chemical's relevance in creating therapeutic agents for cancer, inflammation, and pain management (Rani et al., 2014).
Synthetic Pathways and Chemical Libraries
2-(2-Chloro-4-formylphenoxy)acetamide serves as a key intermediate in synthetic chemistry for generating diverse molecular libraries. For instance, it has been employed in creating a combinatorial library based on a fungal natural product, showcasing its utility in drug discovery and development processes (Davis & Healy, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-chloro-4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFRSTCPYRRWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359643 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-formylphenoxy)acetamide | |
CAS RN |
333743-26-3 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


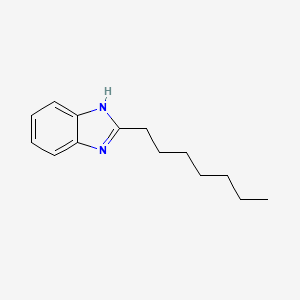
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)
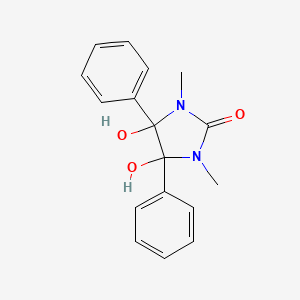
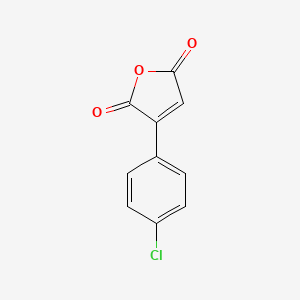
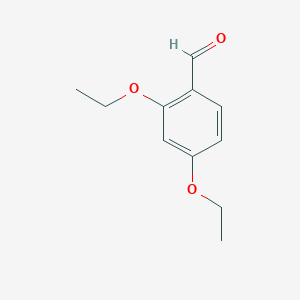
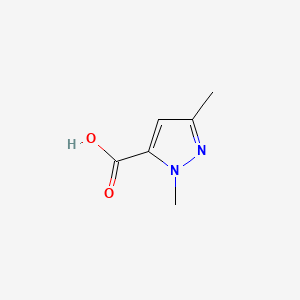
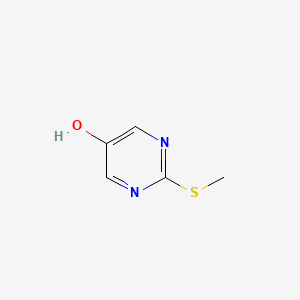
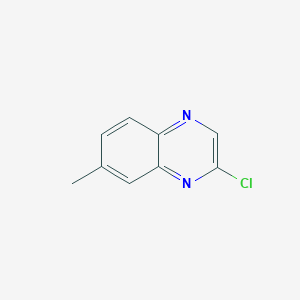
![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)

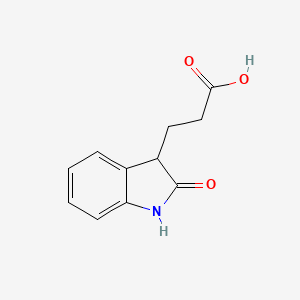
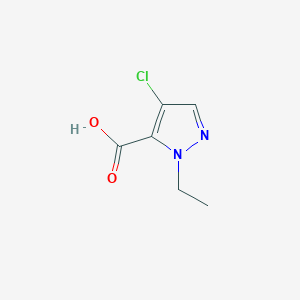
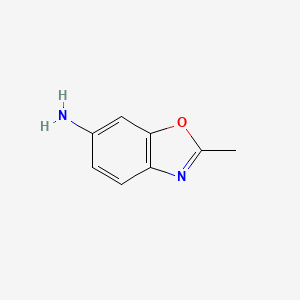
![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)